molecular formula C11H8N2O5 B4972684 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4972684
M. Wt: 248.19 g/mol
InChI Key: NBBXJYZBGRVZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a heterocyclic compound that contains a pyrimidine ring fused to a benzodioxole ring. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation and immune responses. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to modulate the immune system by regulating the activity of immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its relatively low toxicity compared to other compounds with similar biological activities. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a low toxicity profile in animal studies, making it a safer alternative to other compounds that may have adverse effects on animal models. However, one limitation of using 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments is its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione-based drugs for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential area of research is the use of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a tool for studying the role of inflammation in cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione and how it modulates the immune system and other biological processes.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2,4,6-trioxo-1,3-dihydropyrimidine with 1,3-benzodioxole in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione as the final product. The synthesis of 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c14-9-4-10(15)13(11(16)12-9)6-1-2-7-8(3-6)18-5-17-7/h1-3H,4-5H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBXJYZBGRVZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

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